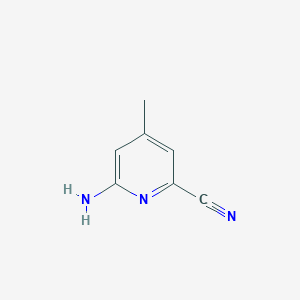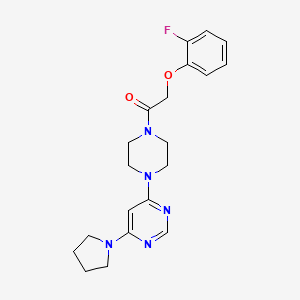
2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24FN5O2 and its molecular weight is 385.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the formation of the pyrimidine core. This can be achieved through condensation reactions of appropriate precursors.
The pyrrolidine and piperazine rings are then introduced through nucleophilic substitution reactions.
The final step involves coupling the pyrimidinylpiperazine intermediate with the 2-fluorophenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry techniques to enhance yield and purity.
Catalysts and optimized reaction conditions ensure scalability and cost-efficiency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation at specific sites, particularly at the nitrogen atoms within the piperazine or pyrimidine rings.
Reduction: : Reductive amination can modify the nitrogen-containing rings.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, especially on the aromatic ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenating agents or nucleophiles such as sodium azide.
Major Products Formed from These Reactions
Oxidation can lead to N-oxides.
Reduction can result in amino derivatives.
Substitution can produce halogenated or azido-derivatives.
Scientific Research Applications: 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Potential use as a molecular probe due to its unique structural features.
Medicine: : Investigated for its pharmacological properties, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action: The mechanism of action for this compound largely depends on its intended use:
Molecular Targets: : It may interact with specific proteins or nucleic acids.
Pathways Involved: : Inhibits or modulates biochemical pathways, potentially affecting cell signaling or metabolism.
相似化合物的比较
Similar Compounds: : Compounds with similar structural motifs include other pyrimidinylpiperazines and fluorophenoxy derivatives.
Uniqueness: : The presence of both pyrrolidine and piperazine rings along with the fluorophenoxy group makes it distinct, offering unique binding properties and reactivity profiles.
List of Similar Compounds
2-(2-Fluorophenoxy)-1-(4-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperazin-1-yl)ethanone
1-(4-(6-(2-Fluorophenyl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
1-(4-(4-(2-Fluorophenyl)pyrimidin-5-yl)piperazin-1-yl)-2-(pyrrolidin-1-yl)propanone
This summary should provide a comprehensive look at 2-(2-Fluorophenoxy)-1-(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone. Need more specifics on any section?
属性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-16-5-1-2-6-17(16)28-14-20(27)26-11-9-25(10-12-26)19-13-18(22-15-23-19)24-7-3-4-8-24/h1-2,5-6,13,15H,3-4,7-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBASGYQNPKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)
![4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2396166.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)
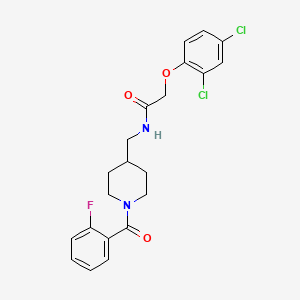
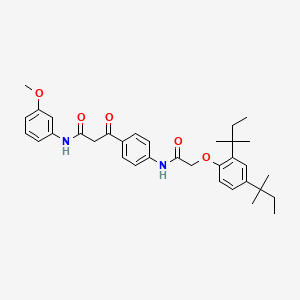
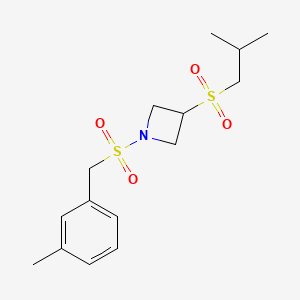
![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)



![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)
![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)

